molecular formula C12H12O3 B12890968 Propyl benzofuran-7-carboxylate

Propyl benzofuran-7-carboxylate

Cat. No.: B12890968
M. Wt: 204.22 g/mol
InChI Key: ZQOUFSWFEBTPJW-UHFFFAOYSA-N
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Description

Propyl benzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, specifically, is a derivative of benzofuran with a propyl group attached to the carboxylate functional group at the 7th position of the benzofuran ring.

Preparation Methods

The synthesis of propyl benzofuran-7-carboxylate can be achieved through several methods. One common approach involves the cyclization of o-hydroxybenzophenone derivatives under acidic conditions . Another method includes the decarboxylation of o-acetylphenoxyacetic acid or its esters under alkaline conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

Propyl benzofuran-7-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of propyl benzofuran-7-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interfere with cellular processes such as DNA replication, protein synthesis, and enzyme activity. For instance, its anti-tumor effects are linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Propyl benzofuran-7-carboxylate can be compared with other benzofuran derivatives such as:

  • Ethyl benzofuran-7-carboxylate
  • Methyl benzofuran-7-carboxylate
  • Benzofuran-2-carboxylic acid

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Biological Activity

Propyl benzofuran-7-carboxylate is a compound that belongs to the benzofuran family, which has garnered attention due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran core, which is known for its pharmacological significance. The general structure can be represented as follows:

C12H12O3\text{C}_{12}\text{H}_{12}\text{O}_3

This structure contributes to the compound's unique interactions within biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds in this class exhibit anti-proliferative effects against various cancer cell lines.

  • Mechanisms of Action :
    • Inhibition of Tubulin Polymerization : Benzofuran derivatives disrupt microtubule formation, which is crucial for cell division .
    • Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Case Study : A recent investigation evaluated a series of benzofuran derivatives against colorectal cancer cell lines (SW-620 and HT-29). The results demonstrated that certain derivatives exhibited significant growth inhibition, with this compound showing promising activity at concentrations as low as 10 µM .
CompoundCell LineGrowth Inhibition (%)
This compoundSW-62065%
This compoundHT-2970%

Neuroprotective Effects

Benzofuran derivatives have also been studied for their neuroprotective properties. Research indicates that they can mitigate oxidative stress and neuronal cell death, suggesting potential applications in neurodegenerative diseases.

  • Antioxidant Activity : this compound has been shown to scavenge free radicals effectively, reducing oxidative damage in neuronal cells .
  • Case Study : In vitro studies demonstrated that this compound protects primary cultured rat cortical neurons from excitotoxicity induced by glutamate, highlighting its neuroprotective potential .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest favorable absorption and distribution profiles; however, comprehensive toxicological assessments are necessary to ensure safety.

  • Absorption : The compound is expected to have good bioavailability due to its lipophilic nature.
  • Toxicity Studies : Ongoing research aims to evaluate the long-term effects and potential toxicity of this compound in various biological systems.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

propyl 1-benzofuran-7-carboxylate

InChI

InChI=1S/C12H12O3/c1-2-7-15-12(13)10-5-3-4-9-6-8-14-11(9)10/h3-6,8H,2,7H2,1H3

InChI Key

ZQOUFSWFEBTPJW-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=CC2=C1OC=C2

Origin of Product

United States

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